N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-9-4-3-7-18(20)14-26-23(29)24(30)27-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNANEBZPSTJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 437.9 g/mol
- CAS Number : 906159-53-3
Biological Activity Overview
The biological activity of the compound has been primarily investigated in the context of its potential as an inhibitor in various biochemical pathways.
Antitumor Activity
Research indicates that derivatives of the compound exhibit significant antitumor properties. For instance, similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline and furan moieties can enhance potency against specific cancer types.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression:
- Dipeptidyl Peptidase IV (DPP-IV) : Some studies report that related compounds have IC50 values below 100 nM, indicating strong inhibition potential against this enzyme, which is crucial in glucose metabolism and implicated in diabetes and cancer .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Compounds with similar structures have been linked to reduced neuroinflammation and improved cognitive function in animal models, potentially through modulation of neurotrophic factors .
Case Studies
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Modulation of Gene Expression : The compound may influence transcription factors associated with inflammation and tumor progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several derivatives, differing primarily in substituents and core frameworks. Key comparisons include:
Crystallographic and Conformational Insights
- The dihydroisoquinoline and furan groups in the target compound introduce steric bulk and conformational rigidity. This contrasts with simpler analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where the dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, creating a planar mismatch that may influence packing and solubility .
- Hydrogen-bonding patterns in oxalamides (e.g., N–H···O interactions) are critical for stability and intermolecular interactions, as observed in inversion dimers of thiazolyl acetamides .
Pharmacological Potential (Inferred)
While direct pharmacological data for the target compound are absent, structurally related compounds exhibit bioactivity:
- 5-Fluorouracil (5-FU) Derivatives : Though distinct in structure, 5-FU analogues highlight the importance of halogenated aromatic groups (e.g., 2-chlorobenzyl) in antimetabolite activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
